molecular formula C20H20N2O3 B6907184 N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide

N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide

Cat. No.: B6907184
M. Wt: 336.4 g/mol
InChI Key: VEYKXVCXHPEPKB-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indene moiety, a benzoxazole ring, and a carboxamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-20(2)11-15(12-7-4-5-9-14(12)20)21-18(23)13-8-6-10-16-17(13)25-19(24)22(16)3/h4-10,15H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYKXVCXHPEPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C21)NC(=O)C3=C4C(=CC=C3)N(C(=O)O4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide typically involves multiple steps, starting with the preparation of the indene and benzoxazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the indene moiety can be synthesized through a Friedel-Crafts alkylation reaction, while the benzoxazole ring is commonly formed via a cyclization reaction involving o-aminophenol and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for drug development, targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-3-(3-methylpyridin-4-yl)urea
  • 1-(3,3-dimethyl-1,2-dihydroinden-1-yl)-5-propylimidazole
  • 1-(6-cyano-3,3-dimethyl-1,2-dihydroinden-1-yl)-3-phenylurea

Uniqueness

Compared to similar compounds, N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

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